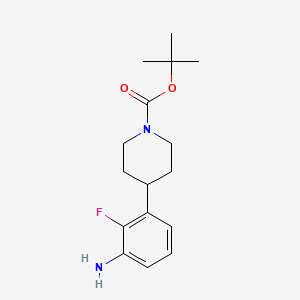

tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18381001

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23FN2O2 |

|---|---|

| Molecular Weight | 294.36 g/mol |

| IUPAC Name | tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-11(8-10-19)12-5-4-6-13(18)14(12)17/h4-6,11H,7-10,18H2,1-3H3 |

| Standard InChI Key | INUCHQFAJFREOR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C(=CC=C2)N)F |

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate, reflects its molecular architecture:

-

A piperidine ring substituted at the 4-position with a 3-amino-2-fluorophenyl group.

-

A Boc protecting group (tert-butoxycarbonyl) attached to the piperidine nitrogen.

The positional isomerism of the amino (-NH₂) and fluorine (-F) groups on the phenyl ring distinguishes it from analogs such as tert-butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate and tert-butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate . The 3-amino-2-fluoro substitution pattern may influence electronic properties and hydrogen-bonding capabilities, potentially enhancing interactions with biological targets.

Synthetic Routes and Optimization

General Synthesis of Boc-Protected Piperidines

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step strategies:

-

Coupling Reactions: Carbodiimide-mediated amide bond formation, as seen in the synthesis of tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate, employs reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

-

Electrochemical Functionalization: Nickel-catalyzed cross-couplings under electrochemical conditions enable C–H activation, a method applicable to introducing aryl groups to piperidine .

For tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate, a plausible route involves:

-

Step 1: Boc protection of piperidine-4-carboxylic acid.

-

Step 2: Suzuki-Miyaura coupling with a 3-amino-2-fluorophenylboronic acid derivative.

-

Step 3: Deprotection and purification via column chromatography.

Challenges in Isomer-Specific Synthesis

Positional isomerism necessitates precise control over reaction conditions. For example, tert-butyl 4-[(2-amino-3-fluorophenyl)amino]piperidine-1-carboxylate is synthesized via nucleophilic aromatic substitution, requiring anhydrous conditions and elevated temperatures. Similar protocols could be adapted for the 3-amino-2-fluoro isomer by adjusting directing groups or catalysts.

Physicochemical Properties

While experimental data for tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate are scarce, analogs provide predictive insights:

The compound’s lipophilicity (LogP) suggests moderate membrane permeability, while the Boiling Point indicates stability under standard handling conditions. The fluorine atom’s electronegativity may enhance solubility in polar aprotic solvents like dimethylformamide (DMF) .

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Expected signals include:

-

δ 1.45 ppm (s, 9H, Boc tert-butyl).

-

δ 6.5–7.1 ppm (m, aromatic protons).

-

δ 3.5–4.0 ppm (m, piperidine CH₂).

-

-

HRMS: Exact mass calculated for C₁₆H₂₃FN₂O₂ [M+H]⁺: 295.1817.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume